molecular formula C8H17NO2S B3125987 N-cycloheptylmethanesulfonamide CAS No. 330467-47-5

N-cycloheptylmethanesulfonamide

Cat. No.: B3125987
CAS No.: 330467-47-5
M. Wt: 191.29 g/mol
InChI Key: GYRMBBYSSLFZPE-UHFFFAOYSA-N
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Description

N-cycloheptylmethanesulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group this compound has a unique structure where a cycloheptyl group is attached to the nitrogen atom of the methanesulfonamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptylmethanesulfonamide can be synthesized through the reaction of cycloheptylamine with methanesulfonyl chloride. The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cycloheptylamine+Methanesulfonyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Acid-Base Reactions: The sulfonamide group can be deprotonated under basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an N-alkylated sulfonamide.

Scientific Research Applications

N-cycloheptylmethanesulfonamide has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems.

    Industrial Applications: The compound can be used in the production of polymers and other materials.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: Lacks the cycloheptyl group, making it less hydrophobic.

    N-cyclohexylmethanesulfonamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-phenylmethanesulfonamide: Contains a phenyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptylmethanesulfonamide is unique due to the presence of the cycloheptyl group, which can influence its hydrophobicity and steric properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-cycloheptylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-12(10,11)9-8-6-4-2-3-5-7-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRMBBYSSLFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303425
Record name N-Cycloheptylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330467-47-5
Record name N-Cycloheptylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330467-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cycloheptylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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